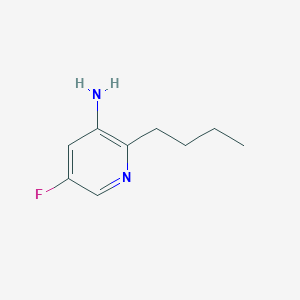

2-Butyl-5-fluoropyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-butyl-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C9H13FN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |

InChI Key |

DUORJFFUNFATHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(C=N1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Preparations of 2 Butyl 5 Fluoropyridin 3 Amine

Strategic Approaches to Fluoropyridinamine Synthesis

The preparation of 2-Butyl-5-fluoropyridin-3-amine requires the precise installation of three different substituents—a butyl group, a fluorine atom, and an amine—onto the pyridine (B92270) ring. The electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, heavily influence the synthetic strategy. Key approaches include leveraging the inherent reactivity of the pyridine ring through nucleophilic aromatic substitution (SNAr), forming carbon-nitrogen bonds via transition-metal catalysis, and employing multi-step sequences that build the desired functionality sequentially from simpler pyridine precursors.

Nucleophilic aromatic substitution is a cornerstone in pyridine chemistry. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as the Meisenheimer complex. nih.gov In the context of fluoropyridines, the high electronegativity of the fluorine atom activates the carbon to which it is attached for nucleophilic attack, making fluorine an excellent leaving group in SNAr reactions, often superior to heavier halogens. youtube.comyoutube.comacs.org

Direct amination involves the displacement of a leaving group on a suitably activated pyridine ring by an amine nucleophile. For the synthesis of this compound, a hypothetical SNAr approach could involve a precursor such as 2-butyl-3,5-difluoropyridine or 2-butyl-3-chloro-5-fluoropyridine. The amine source (e.g., ammonia or a protected amine equivalent) would preferentially displace the leaving group at the 3-position.

The regioselectivity of the substitution is dictated by the electronic environment of the pyridine ring. The reaction of 2-fluoropyridine with amines is a well-established method for producing 2-aminopyridine (B139424) derivatives. researchgate.net In di-substituted pyridines, the presence of other groups, like the butyl group at the C-2 position, can influence the reaction's outcome. Generally, SNAr reactions on halopyridines are significantly faster with fluoro-substituents compared to chloro-substituents; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org While direct SNAr is a powerful method, its application can sometimes be limited by the need for harsh reaction conditions or the availability of the appropriate precursors. atlanchimpharma.comnih.gov

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack. youtube.comacs.org |

| Cl | Intermediate | Less electronegative than fluorine, leading to a slower initial attack. |

| Br | Low | Although a good leaving group in other contexts, the C-Br bond polarization is less favorable for the initial SNAr step. |

| I | Lowest | Least effective for activating the ring towards nucleophilic attack in a typical SNAr mechanism. |

Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for forming C-N bonds. atlanchimpharma.com This approach is highly versatile and can be applied to substrates where traditional SNAr reactions fail due to low reactivity. atlanchimpharma.com The synthesis of this compound via this method would typically involve the reaction of a 2-butyl-3-halo-5-fluoropyridine (where the halo group is typically Br or Cl) with an ammonia equivalent or a protected amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as BINAP or Josiphos-type ligands often providing the best results. nih.govcore.ac.uk The reaction conditions, including the base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., toluene, dioxane), and temperature, must be carefully optimized to achieve high yields and prevent side reactions. core.ac.uk This methodology has found widespread application in the preparation of pharmaceutical ingredients, offering a reliable route to complex aminopyridines under relatively mild conditions. atlanchimpharma.comnih.gov

| Component | Examples | Function |

|---|---|---|

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, P(tBu)₃, Josiphos | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.govnih.gov |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. core.ac.uk |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. In this context, the synthesis of this compound could be envisioned through the direct electrophilic fluorination of a 2-butylpyridin-3-amine precursor. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly used for electrophilic fluorination. mdpi.com However, the regioselectivity of such reactions can be challenging to control, as the substitution pattern is governed by the electronic and steric properties of the substrate.

Another approach is the direct C-H amination of a 2-butyl-5-fluoropyridine intermediate. Alternatively, a tandem C-H fluorination/SNAr sequence has been developed. acs.orgresearchgate.net This method involves the site-selective fluorination of a pyridine C-H bond, typically adjacent to the nitrogen atom, using reagents like silver(II) fluoride (B91410) (AgF₂). researchgate.net The resulting 2-fluoropyridine intermediate can then undergo nucleophilic substitution to introduce the desired amine. This strategy allows for the late-stage functionalization of complex molecules. acs.org Palladium-catalyzed methods for the direct C-H fluorination of arenes have also been developed, employing mild electrophilic fluorinating reagents and offering a novel pathway for accessing aryl fluorides. nih.govnih.gov

Classical, linear synthetic sequences provide a robust, albeit often lengthy, pathway to complex targets. These routes rely on a series of well-understood transformations to build functionality onto a basic pyridine scaffold.

A well-documented multistep route for the synthesis of fluorinated aminopyridines involves a sequence of functional group interconversions. A similar strategy could be adapted for the synthesis of this compound, likely starting from a precursor such as 2-butylpyridin-3-amine. A representative sequence, based on the synthesis of 2-amino-5-fluoropyridine, proceeds as follows researchgate.net:

Nitrification : The pyridine ring is nitrated to introduce a nitro group, which serves as a precursor to the final fluorine atom. This step requires careful control of conditions to achieve the desired regioselectivity.

Amino Acetylation : The starting amino group is protected, typically as an acetamide, to prevent it from interfering with subsequent reactions.

Reduction : The newly introduced nitro group is reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing metals like tin or iron in acidic media.

Diazotization : The newly formed amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Temperature control is critical as diazonium salts are often unstable. jk-sci.com

Schiemann Reaction : The diazonium salt is subjected to thermal or photolytic decomposition in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). wikipedia.orgscienceinfo.com This step, known as the Balz-Schiemann reaction, replaces the diazonium group with a fluorine atom. jk-sci.comscientificupdate.com

Hydrolysis : The protecting group on the original amine (e.g., the acetyl group) is removed to yield the final product. researchgate.net

This sequence, while involving multiple steps, allows for the controlled and regioselective introduction of both the amino and fluoro substituents onto the pyridine ring.

| Reaction Step | Typical Reagents | Purpose | Reported Conditions (for 2-amino-5-fluoropyridine) researchgate.net |

|---|---|---|---|

| Nitrification | HNO₃/H₂SO₄ | Introduces -NO₂ group. | 45°C, 2 h |

| Amino Acetylation | Acetic Anhydride | Protects the amino group. | Reflux, 1 h |

| Nitro Reduction | H₂/Pd-C, Fe/HCl | Converts -NO₂ to -NH₂. | Reflux, 1 h |

| Diazotization | NaNO₂, HBF₄ | Converts -NH₂ to -N₂⁺BF₄⁻. | -5 to 0°C, 2 h |

| Schiemann Reaction | Heat (Δ) | Replaces -N₂⁺ with -F. | 130°C, 0.5 h |

| Hydrolysis | Acid or Base | Deprotects the amino group. | Reflux, 2.5 h |

Multistep Synthetic Routes from Pyridine Precursors

Ammonification and Reduction from Halogenated Pyridines

A viable and scalable approach to the synthesis of aminopyridines involves the initial introduction of a nitrogen-containing group onto a halogenated pyridine ring, followed by a reduction step. For the synthesis of this compound, a plausible precursor would be a dihalogenated pyridine, such as 2-butyl-3,5-difluoropyridine or a related chloro-fluoro analogue.

The synthesis can proceed via a two-step sequence:

Ammonification: The halogenated precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source. A patent for the synthesis of a related compound, 2-amino-3-fluoropyridine (B1272040), utilizes an ammonification reaction with ammonia water on 2,3-difluoro-5-chloropyridine. google.com This step selectively displaces one of the halogen atoms (typically the one at the 2- or 6-position due to electronic activation by the ring nitrogen) with an amino group.

Reduction: If a nitro group is used as the nitrogen source precursor instead of direct ammonification, a subsequent reduction is necessary. The reduction of a nitropyridine to an aminopyridine is a common transformation. For instance, the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like hydrochloric or sulfuric acid yields 4-aminopyridine (B3432731) in high yields (85-90%). semanticscholar.org This classical method can be adapted for the reduction of a hypothetical 2-butyl-5-fluoro-3-nitropyridine intermediate.

Radical and Photoredox-Mediated Approaches to Fluorinated Pyridines

Modern synthetic chemistry has increasingly turned to photoredox catalysis to forge bonds under mild conditions that are often challenging for traditional methods. acs.orgnih.gov These techniques are particularly powerful for creating fluorinated aromatic compounds. The generation of radicals via single-electron transfer (SET) processes, initiated by visible light and a photocatalyst, allows for novel disconnections in retrosynthetic analysis. acs.org

For the synthesis of fluorinated pyridines, a photoredox-mediated approach could involve the coupling of two ketone-derived components. acs.org A described method for synthesizing 3-fluoropyridines utilizes the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-[Ir(ppy)3] under blue LED irradiation. acs.org This is followed by a one-pot condensation with ammonium acetate (B1210297) to form the pyridine ring. acs.org

Key Features of Photoredox Catalysis:

Mild Conditions: Reactions are often conducted at room temperature, preserving sensitive functional groups. acs.org

Radical Intermediates: The use of radical intermediates can overcome the limitations of traditional ionic pathways. acs.org

Divergent Synthesis: By carefully tuning reaction parameters such as the solvent or additives, it is possible to generate different products from the same set of starting materials. acs.orgnih.govjove.com

While a direct photoredox synthesis for this compound is not explicitly documented, the principles of photoredox/nickel dual catalysis could be applied to couple a butyl radical precursor with a pre-functionalized fluoropyridine core. acs.org Furthermore, photoredox-mediated methods have been developed for the radiofluorination of arenes, demonstrating the power of this approach to install fluorine atoms directly. nih.gov

Specific Reaction Conditions and Reagent Systems for this compound Synthesis

The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions and reagents.

Optimization of Reaction Parameters (e.g., Temperature, Time, Molar Ratios, Yield)

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. For a multi-step synthesis, each step must be individually optimized. A novel synthesis route for the related 2-amino-5-fluoropyridine from 2-aminopyridine provides a template for the types of optimizations required. researchgate.net The process involved nitrification, acetylation, nitro reduction, diazotization, a Schiemann reaction, and hydrolysis, with conditions for several steps being explicitly defined. researchgate.net

For a key transformation, such as the nucleophilic substitution to introduce the amino group, a factorial design of experiments can systematically explore the effects of temperature, reaction time, and molar ratios of reactants. rsc.org The table below illustrates a hypothetical optimization for the amination of a 2-butyl-3-chloro-5-fluoropyridine precursor.

Table 1: Hypothetical Optimization of Amination Reaction

| Entry | Temperature (°C) | Time (h) | Molar Ratio (Amine/Pyridyl Halide) | Yield (%) |

| 1 | 80 | 12 | 2:1 | 45 |

| 2 | 80 | 24 | 3:1 | 62 |

| 3 | 100 | 12 | 2:1 | 68 |

| 4 | 100 | 24 | 3:1 | 85 |

| 5 | 120 | 12 | 3:1 | 81 |

This data suggests that higher temperatures and a greater excess of the aminating agent can significantly improve the reaction yield. researchgate.netrsc.org

Utilization of Lithium Amides and Other Strong Nucleophiles

Introducing the amino group onto the fluoropyridine ring can be achieved via nucleophilic aromatic substitution (SNAr). While ammonia can be used, stronger nucleophiles are often more effective, especially if the ring is not highly activated. Lithium amides are powerful reagents for this purpose. thieme-connect.de The reaction of 2-fluoropyridine with various primary and secondary lithium amides proceeds under mild, transition-metal-free conditions to provide the corresponding aminopyridines in moderate to good yields. researchgate.net

In the context of synthesizing this compound, a precursor such as 2-butyl-3,5-difluoropyridine could be treated with lithium amide (LiNH2). The strong nucleophilicity of the amide anion would facilitate the displacement of the fluoride at the 3-position. Lithium amides are typically prepared in situ by deprotonating the corresponding amine with an organolithium reagent like n-butyllithium (n-BuLi), or by dissolving lithium metal in liquid ammonia. thieme-connect.degoogle.com The choice of a strong nucleophile is critical for efficient C-N bond formation. researchgate.net

Solvent Effects in Synthetic Transformations

The choice of solvent can profoundly impact the rate, yield, and even the outcome of a chemical reaction. In SNAr reactions, polar aprotic solvents like DMSO, DMF, or THF are often preferred as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

In the realm of photoredox catalysis, the solvent can play an even more decisive role. By changing the solvent, it is possible to steer a reaction down different mechanistic pathways to yield distinct products from identical starting materials. acs.orgnih.gov For example, the choice of solvent can influence the lifetime and reactivity of radical intermediates. acs.org Research on fluoropyridine-based electrolytes for batteries has also highlighted how the specific fluoropyridine isomer (2-F, 3-F, or 4-F) interacts differently with ions, a property that is heavily influenced by the solvent environment. osti.gov

Table 2: Influence of Solvent on a Hypothetical SNAr Amination Yield

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |

| Toluene | 2.4 | 25 |

| Tetrahydrofuran (THF) | 7.6 | 65 |

| Acetonitrile (B52724) | 37.5 | 78 |

| Dimethyl sulfoxide (DMSO) | 47 | 91 |

The trend in Table 2 shows that increasing solvent polarity generally leads to higher yields for this type of ionic reaction.

Novel Synthetic Route Development for Substituted Fluoropyridinamines

The development of novel synthetic routes aims to improve efficiency, reduce step counts, and increase molecular complexity in a more controlled manner. Several modern strategies could be adapted for the synthesis of this compound.

One promising area is the direct C-H amination of pyridines. Recent work has demonstrated a method for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH). nih.gov This strategy avoids the need for pre-installing a leaving group (like a halogen) at the target position, making the synthesis more atom-economical. By forming a 4-pyridyl pyridinium (B92312) salt intermediate, the pyridine ring is activated for nucleophilic attack by aqueous ammonia. nih.gov Adapting this methodology for C3-amination would represent a significant advance.

Another innovative approach is the one-pot amination of pyridine-N-oxides. This method serves as a mild alternative to traditional SNAr chemistry. nih.gov The pyridine-N-oxide is activated with a phosphonium salt, such as PyBroP, which facilitates the addition of a variety of amine nucleophiles at the 2-position. nih.gov While this example targets the 2-position, modifications to the substrate and reagents could potentially direct the amination to other positions on the pyridine ring.

Finally, a novel route for 2-amino-5-fluoropyridine was developed starting from 2-aminopyridine, which simplifies experimental operations and avoids difficult separations compared to previous methods. researchgate.net The application of such creative, multi-step sequences that re-engineer the starting material through various functional group interconversions represents a key strategy in modern heterocyclic synthesis. researchgate.net

Exploration of Catalyst-Free Amination Methods

The synthesis of aminopyridines, including derivatives like this compound, often relies on the substitution of a leaving group on the pyridine ring with an amine. While transition-metal-catalyzed methods such as the Buchwald-Hartwig amination are common, catalyst-free approaches provide a more streamlined and cost-effective alternative, avoiding potential metal contamination in the final product. nih.gov These methods typically operate via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which facilitates nucleophilic attack without the need for catalytic activation. thieme-connect.denih.gov This property is central to catalyst-free amination strategies. For the synthesis of this compound, a suitable precursor would be a 2-butyl-5-fluoropyridine substituted at the 3-position with a good leaving group, such as a halogen (Cl, Br) or a nitro group (-NO₂).

The SNAr reaction proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is initiated by the attack of a nucleophile (an amine or ammonia) on the carbon atom bearing the leaving group. The presence of the ring nitrogen atom helps to stabilize the negative charge of the intermediate through resonance, particularly when the substitution occurs at the 2- or 4-positions. While substitution at the 3-position is less activated, it can be achieved, often requiring more forcing conditions such as high temperatures or pressures.

Research into related heterocyclic systems shows that direct amination of halopyridines can be performed using various amine sources, either neat or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), at elevated temperatures. nih.govnih.gov The efficiency of the substitution depends significantly on the nature of the leaving group and the specific reaction conditions employed.

Table 1: Representative Conditions for Catalyst-Free SNAr Amination of Pyridines

The following interactive table summarizes typical conditions for catalyst-free amination based on analogous reactions in the literature.

| Leaving Group | Nucleophile | Solvent | Temperature (°C) | General Observations |

| -Cl | Primary/Secondary Amine | DMSO | 50 - 150 | Common and cost-effective starting material. Requires elevated temperatures. |

| -Br | Primary/Secondary Amine | Neat (excess amine) | Room Temp - 100 | More reactive than chloro-pyridines, allowing for potentially milder conditions. |

| -NO₂ | Ammonia / Amine | DMF / DMSO | 100 - 180 | Highly activating group, but may require higher temperatures for displacement. |

| -OTf | Primary/Secondary Amine | Acetonitrile | 25 - 80 | Excellent leaving group, often enabling milder reaction conditions. |

Development of Radiosynthesis Pathways for Fluorinated Pyridines

The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net For fluorinated pyridines like this compound, the most efficient and widely used method for radiosynthesis is the direct nucleophilic heteroaromatic substitution with no-carrier-added [¹⁸F]fluoride. nih.gov

This one-step labeling strategy offers high specific activity, which is crucial for PET tracers. The process involves displacing a suitable leaving group from an aromatic precursor with the [¹⁸F]fluoride ion. Due to the short half-life of ¹⁸F (approximately 109.7 minutes), these reactions must be rapid, efficient, and high-yielding. acs.org

Precursor Design and Leaving Groups: The key to a successful radiosynthesis is the choice of precursor. For radiofluorination on a pyridine ring, the most effective leaving groups are the nitro (-NO₂) group and quaternary ammonium salts, such as a trimethylammonium (-N(CH₃)₃⁺) group. nih.govmdpi.com Therefore, a suitable precursor for the synthesis of [¹⁸F]this compound would be a compound like 2-butyl-5-nitropyridin-3-amine or a 2-butyl-3-amino-pyridin-5-yl-trimethylammonium salt. Recent developments have also explored the use of resin-bound quaternary ammonium precursors, which can simplify purification by trapping the unreacted precursor and byproducts. nih.govrug.nl

Reaction Conditions: The radiosynthesis is typically performed using the activated K[¹⁸F]F-Kryptofix 222 (K₂₂₂) complex in a polar aprotic solvent, most commonly DMSO. nih.gov The reaction often requires heating, with conventional methods using temperatures between 120-150°C. nih.gov However, to accelerate the reaction and maximize radiochemical yield within the limited time frame, microwave irradiation is frequently employed, significantly reducing reaction times to just a few minutes. nih.gov Following the reaction, the crude product is purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before use.

Table 2: Typical Parameters for ¹⁸F-Radiosynthesis of Fluoropyridines

This interactive table outlines the common parameters for the nucleophilic radiofluorination of pyridine-based PET tracers.

| Parameter | Typical Specification | Rationale / Notes |

| Radionuclide | Fluorine-18 (¹⁸F) | Ideal physical and nuclear characteristics for PET imaging. researchgate.netacs.org |

| Precursor Leaving Group | -NO₂, -N(CH₃)₃⁺ | Strong electron-withdrawing nature activates the ring for nucleophilic attack. nih.gov |

| Fluoride Source | K[¹⁸F]F-K₂₂₂ complex | Kryptofix 222 chelates the potassium ion, enhancing the nucleophilicity of the [¹⁸F]fluoride. |

| Solvent | DMSO | High boiling point, polar aprotic solvent that effectively solvates the reagents. nih.gov |

| Temperature | 120 - 180°C (Conventional) or 80-150°C (Microwave) | Heat is required to overcome the activation energy. Microwaves offer rapid, uniform heating. nih.gov |

| Reaction Time | 10 - 30 minutes (Conventional) or 1 - 5 minutes (Microwave) | Short reaction times are critical to minimize radioactive decay. |

| Radiochemical Yield (RCY) | 20 - 85% (non-decay-corrected) | Varies significantly based on substrate, leaving group, and conditions. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 5 Fluoropyridin 3 Amine and Analogues

Nucleophilic Reactions Involving the Amine and Pyridine (B92270) Moiety

The presence of both a nucleophilic amino group and a pyridine ring susceptible to nucleophilic attack makes 2-Butyl-5-fluoropyridin-3-amine a versatile substrate in various chemical transformations.

Reactivity of the Amino Group (e.g., Alkylation, Acylation, Condensation)

The primary amino group at the C-3 position is a key center of nucleophilicity. Its reactivity is analogous to other aromatic amines, allowing it to participate in a range of classical amine reactions.

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers. Acylation reactions with acyl chlorides or anhydrides are expected to proceed efficiently to form the corresponding amides. Similarly, alkylation with alkyl halides can occur, though it may be subject to polyalkylation. The unique structure of 3-aminopyridine, featuring two nitrogen atoms with available electrons, makes it an effective basic catalyst in certain reactions. For instance, 2-aminopyridine (B139424) derivatives can engage in coordination interactions with metal ions in a monodentate or bidentate fashion, utilizing both the pyridine ring and the amino group nitrogen.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in the synthesis of more complex heterocyclic systems.

The reactivity of the amino group is modulated by the electronic environment of the pyridine ring. The electron-withdrawing nature of the fluorine atom at C-5 slightly reduces the basicity and nucleophilicity of the amino group compared to a non-fluorinated analogue. Conversely, the electron-donating butyl group at C-2 provides a counteracting effect, enhancing electron density on the ring and, to a lesser extent, on the amino group.

Reactivity of the Pyridine Ring towards Nucleophiles

The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen atom, making it more susceptible to nucleophilic substitution than benzene (B151609). This reactivity is significantly enhanced by the presence of the electron-withdrawing fluorine atom.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this class of compounds. The fluorine atom at the C-5 position is a potential leaving group, but nucleophilic attack can also occur at other positions activated by the ring nitrogen and the fluorine substituent.

Positional Reactivity: In pyridine itself, nucleophilic attack occurs most readily at the C-2 and C-4 positions. For this compound, the scenario is more complex. The fluorine at C-5 strongly activates the ring towards nucleophilic attack. While direct displacement of the fluoride (B91410) is possible, attack at the C-2, C-4, or C-6 positions, leading to the formation of a stable intermediate, is also conceivable. Studies on the fluorination of pyridine N-oxides have shown that the presence of the N-oxide group can direct meta-fluorination, highlighting the complex interplay of substituents in determining positional reactivity. The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source, for example, preferentially yields the meta-fluorinated product, 3-fluoro-4-nitropyridine (B80604) N-oxide.

| Nucleophile | Reagent Example | Expected Product Type | Notes |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy-substituted pyridine | Displacement of the fluoride atom is a possible pathway. |

| Amine | Propylamine | Amino-substituted pyridine | The reaction mechanism may proceed via a stepwise or concerted pathway. |

| Hydride | Sodium Amide (NaNH₂) | Amination of the ring | A powerful nucleophile capable of displacing even hydride ions in some pyridines. |

Electrophilic and Radical Transformations

While the pyridine ring is generally deactivated towards electrophiles, the molecule can be induced to undergo electrophilic and radical reactions under specific conditions.

Electrophilic Substitution: The pyridine ring is often compared to a highly deactivated benzene derivative like nitrobenzene (B124822) in its resistance to electrophilic attack. This is due to the electron-withdrawing effect of the nitrogen atom and its protonation in the acidic media typically used for these reactions. The resulting pyridinium (B92312) ion is even more strongly deactivated. While the amino group is a powerful activating group, its protonation under acidic conditions negates this effect. Therefore, forcing conditions are generally required for reactions like nitration or halogenation on the pyridine ring.

Radical Transformations: The generation of radical species from aminopyridines offers alternative synthetic pathways. Amine radical cations are versatile intermediates that can be formed through one-electron oxidation of the amine. This can be achieved using chemical oxidants, electrochemistry, or, more recently, visible-light photoredox catalysis. These electrophilic aminium radicals can then participate in C-N bond-forming reactions with alkenes and arenes.

Another avenue for radical reactivity involves reactions with halogens. The reaction of 4-aminopyridine (B3432731) with bromine, for example, results in an initial protonation followed by a complex bromination-dimerization process, forming novel pyridyl-pyridinium cations. This highlights the potential for complex radical-mediated pathways.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound and its analogues is crucial for predicting and controlling their outcomes. This involves the study of transient species and reaction kinetics.

Investigation of Intermediates (e.g., Meisenheimer Complexes, Cation Radicals)

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions on electron-poor aromatic rings, the formation of a Meisenheimer complex is a key mechanistic step. This intermediate is a 1:1 adduct formed between the aromatic compound and the nucleophile. For fluoropyridines, the attack of a nucleophile on the ring generates a negatively charged sigma-complex (a Meisenheimer complex), where the negative charge is delocalized by the electron-withdrawing groups and the ring nitrogen. While long assumed to be definitive intermediates, recent studies suggest that some SNAr reactions may proceed through a concerted pathway where the Meisenheimer complex is a transition state rather than a stable intermediate. The stability and role of this complex depend on the specific substrate and nucleophile.

Cation Radicals: As mentioned, amine radical cations are key intermediates in oxidative and photoredox-catalyzed reactions. The oxidation of an aminopyrine (B3395922) analogue using prostaglandin (B15479496) H synthase, for example, was shown to produce an aminopyrine cation radical. This radical can undergo further reactions, such as disproportionation to an iminium cation, which then hydrolyzes. The study of these radical intermediates is often performed using techniques like Electron Spin Resonance (ESR) spectroscopy.

| Intermediate Type | Formation Reaction | Characterization Methods | Role in Mechanism |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | NMR, UV-Vis Spectroscopy, X-ray Crystallography | Stabilized intermediate or transition state in the substitution pathway. |

| Cation Radical | One-electron oxidation of the amine | Electron Spin Resonance (ESR) Spectroscopy | Key reactive species in radical-mediated C-N bond formation. |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws, activation energies, and the influence of catalysts or substituents.

Reaction Rates: The rate of reactions involving aminopyridines can be measured to understand their efficiency. For example, kinetic experiments on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of a pre-fluorescence azido (B1232118) aminopyridine were performed to evaluate the reaction's efficiency under various conditions, which is crucial for applications like bioconjugation.

Half-Life and Bioavailability: Kinetic analyses of aminopyridines in biological systems have also been conducted. Studies on 4-aminopyridine determined its terminal half-life (t1/2) to be approximately 3.6 hours and its volume of distribution, providing insights into its pharmacokinetic profile.

Mechanistic Probes: Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. Recent work has used 12C/13C KIEs to probe the nature of the transition state in SNAr reactions, providing evidence for whether the mechanism is stepwise (involving a Meisenheimer intermediate) or concerted. By analyzing the reaction rates of isotopically labeled molecules, researchers can deduce the extent of bond breaking and bond forming in the rate-determining step of the reaction. The rate of catalytic reactions in protein crystals can be significantly slower than in solution, which allows for the trapping and structural analysis of reaction intermediates.

Stereo- and Regioselectivity in Reactions of the Chemical Compound

The reactivity of this compound is governed by the interplay of its various functional groups: the electron-donating amino and butyl groups, the electron-withdrawing fluorine atom, and the inherent electronic properties of the pyridine ring. These factors dictate the stereochemical and regiochemical outcomes of its reactions.

Stereoselectivity:

Reactions involving the chiral center that could be created at the butyl group's alpha-position or through reactions at the amino group are of stereochemical interest. While no direct studies on the stereoselective reactions of this compound were found, general principles suggest that the steric bulk of the butyl group and the electronic nature of the pyridine ring would influence the approach of reagents.

For instance, in reactions where the amino group acts as a directing group, the approach of an electrophile could be influenced by the adjacent butyl group, potentially leading to a degree of diastereoselectivity if a new stereocenter is formed. Enzymatic reactions, known for their high stereospecificity, could also be employed to achieve stereocontrol. For example, biocatalytic methods have been successful in the stereoselective synthesis of chiral amines.

Regioselectivity:

The position of substitution in electrophilic aromatic substitution reactions on the pyridine ring is a key aspect of its regioselectivity. The amino group at the 3-position is a strong activating group and an ortho-, para-director. The butyl group at the 2-position is also an activating group, while the fluorine at the 5-position is a deactivating group but an ortho-, para-director.

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 3 | Activating, Electron-donating | Ortho, Para (positions 2, 4, 6) |

| -C₄H₉ | 2 | Activating, Electron-donating | Ortho, Para (positions 3, 5) |

| -F | 5 | Deactivating, Electron-withdrawing | Ortho, Para (positions 4, 6) |

Based on the combined influence of these groups, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the amino group and not sterically hindered by the butyl group. The fluorine atom's deactivating effect at C5 would further favor substitution at C4 and C6.

Reactions involving the amino group itself, such as N-alkylation or N-acylation, would proceed without issues of regioselectivity on the ring. However, the nucleophilicity of the amino group is influenced by the electronic effects of the ring substituents.

Analysis of Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, oxygen, and pH. The degradation of this compound can proceed through several potential pathways, primarily involving the amino and butyl groups, as well as the pyridine ring itself.

Chemical Stability:

The presence of the fluorine atom is expected to enhance the thermal stability of the molecule due to the strength of the C-F bond. However, the amino group can be susceptible to oxidation. Aminopyridines, in general, are known to be susceptible to degradation. For instance, 4-aminopyridine has been shown to degrade in soil. rsc.org The stability of aminopyridine isomers can be influenced by the position of the amino group.

Degradation Pathways:

While specific degradation studies on this compound are not available, potential degradation pathways can be postulated based on the chemistry of related compounds.

Oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or other oxidized nitrogen species. This is a common degradation pathway for aromatic amines.

Oxidation of the Butyl Group: The butyl group can undergo hydroxylation, particularly at the carbon atom attached to the pyridine ring, followed by further oxidation to a ketone or carboxylic acid.

Ring Opening: Under harsh conditions, such as strong oxidation or UV radiation, the pyridine ring can undergo cleavage.

Dealkylation: The butyl group could potentially be cleaved from the pyridine ring under certain conditions.

Defluorination: While the C-F bond is strong, degradation pathways involving the loss of the fluorine atom cannot be entirely ruled out, especially under reductive conditions or through microbial action.

The following table summarizes potential degradation products:

| Degradation Pathway | Potential Products |

| Amino Group Oxidation | 2-Butyl-5-fluoro-3-nitrosopyridine, 2-Butyl-5-fluoro-3-nitropyridine |

| Butyl Group Oxidation | 1-(3-Amino-5-fluoropyridin-2-yl)butan-1-ol, 1-(3-Amino-5-fluoropyridin-2-yl)butan-1-one |

| Ring Opening | Various aliphatic amines and acids |

| Dealkylation | 5-Fluoropyridin-3-amine |

| Defluorination | 2-Butylpyridin-3-amine |

It is important to note that the actual degradation products and pathways would need to be confirmed through experimental studies under specific conditions.

Advanced Spectroscopic Characterization Methodologies for 2 Butyl 5 Fluoropyridin 3 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Without these foundational experimental results, a comprehensive and factual article on the spectroscopic characterization of 2-Butyl-5-fluoropyridin-3-amine cannot be generated at this time. Further research or direct contact with a supplier who has synthesized the compound would be necessary to obtain the requisite data.

Conformational Analysis via Vibrational Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in exploring the conformational isomers of this compound. The spatial arrangement of the butyl group in relation to the pyridine ring can be elucidated by analyzing the molecule's vibrational frequencies. Different conformers are expected to exhibit unique spectral fingerprints.

In conjunction with experimental data, theoretical methods like Density Functional Theory (DFT) are employed to predict the vibrational spectra for various conformers and to ascertain their relative energies. This combined approach allows for the identification of the most stable conformations of the molecule under specific conditions. The stretching and bending vibrations of the C-H bonds within the butyl group, as well as the C-N and C-F bonds of the pyridine ring, are particularly revealing for this conformational analysis.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and structural details of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass-to-charge ratio (m/z), which in turn allows for the determination of its elemental formula. For this compound, with the chemical formula C9H13FN2, HRMS can verify its exact mass with a high degree of precision, typically within a few parts per million (ppm). This is vital for distinguishing it from other compounds that may have the same nominal mass. The protonated molecule, represented as [M+H]+, is a commonly observed ion in this analysis.

| Ion | Theoretical m/z |

| [C9H14FN2]+ | 169.1135 |

Fragmentation Pattern Analysis for Structural Insights

Beyond determining molecular weight, mass spectrometry offers profound structural information through the analysis of fragmentation patterns. When the parent ion of this compound is subjected to fragmentation, a distinctive pattern of product ions is produced. The pathways of this fragmentation can be logically deduced from the molecule's structure.

For a substituted pyridine such as this, common fragmentation includes the alpha-cleavage of the C-C bond adjacent to the C-N bond. libretexts.orgmiamioh.edulibretexts.org The loss of the largest alkyl group is typically favored. miamioh.edu The fragmentation of aliphatic amines is dominated by this alpha-cleavage. libretexts.org In the case of this compound, the butyl group would be cleaved. The charge is generally retained by the nitrogen-containing fragment. libretexts.org The resulting fragment ions can be further analyzed using tandem mass spectrometry (MS/MS) to confirm their structures, which helps in piecing together the original molecule's connectivity. This detailed fragmentation analysis serves as a unique fingerprint for the compound, aiding in its definitive identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy is employed to measure the absorption of light in the UV and visible portions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The UV-Vis spectrum of this compound is anticipated to display absorption bands that are characteristic of the substituted pyridine ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic properties of the substituents.

The presence of an amino (-NH2) group, which is electron-donating, and a fluorine (-F) atom, which is electron-withdrawing, will modify the energy of the π → π* and n → π* transitions within the aromatic ring. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. The resulting λmax values offer information about the molecule's conjugated system.

| Solvent | Representative λmax (nm) |

| Ethanol | ~240 (π → π) |

| Ethanol | ~310 (π → π) |

Chromatographic Techniques for Analysis and Purification

Chromatography is an essential technique for separating, identifying, and purifying compounds from a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a highly effective method for the analysis and purification of this compound. Developing a reliable HPLC method is critical for quality control and for isolating the compound from reaction byproducts and impurities.

The process of method development involves the optimization of several parameters to achieve good separation, well-defined peaks, and a practical analysis time. For a compound like this compound, reversed-phase HPLC is a common approach.

Key Parameters for HPLC Method Development:

Stationary Phase: A C18 column is often selected for its hydrophobicity, which provides good retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (such as formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used. The elution profile, whether gradient or isocratic, is optimized to attain the desired separation.

Detection: A UV detector is typically set to one of the compound's absorption maxima (e.g., 254 nm) to ensure high sensitivity.

Flow Rate and Column Temperature: These parameters are fine-tuned to enhance the efficiency and speed of the separation.

A standard HPLC method would involve injecting the sample onto the C18 column and eluting it with a gradient of increasing organic solvent concentration in the mobile phase. The retention time of the compound under these specific conditions is a characteristic feature used for its identification, while the peak area allows for its quantification.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Purity and Diastereomeric Ratio Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds. For this compound, a substituted aminopyridine, GC analysis presents specific challenges due to the basic nature of the amine group, which can lead to peak tailing and poor resolution. However, with appropriate method development, GC can provide high-resolution separation, enabling accurate purity determination and, if applicable, assessment of the diastereomeric ratio in chiral separations.

Amines, particularly primary amines, are prone to interacting with active sites on standard GC columns, resulting in asymmetrical peak shapes. To mitigate this, deactivated columns or those with a basic treatment are often employed. A common approach involves using a column treated with potassium hydroxide (B78521) (KOH) to mask acidic silanol (B1196071) groups on the support material, thus minimizing analyte interaction and improving peak symmetry.

For the analysis of this compound, a capillary GC system equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be suitable. An NPD offers enhanced sensitivity and selectivity for nitrogen-containing compounds. The choice of stationary phase is critical; a mid-polarity phase, such as one containing phenyl and cyanopropyl functional groups, often provides a good balance of interactions for separating aromatic amines and their potential impurities.

In cases where this compound is synthesized in a way that could produce diastereomers (for instance, if another chiral center is present in a reacting partner), chiral GC becomes an invaluable tool. Chiral separations are typically achieved using a stationary phase that incorporates a chiral selector, such as a derivatized cyclodextrin. The differential interaction between the enantiomers or diastereomers and the chiral stationary phase allows for their separation and quantification.

A hypothetical GC method for the purity analysis of this compound is detailed in the table below.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | Fused Silica (B1680970) Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane with 0.5% KOH treatment |

| Injector Temperature | 250 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Expected Retention Time | ~12.5 minutes |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of chemical reactions, including the synthesis of this compound. libretexts.org Its simplicity, speed, and low cost make it an ideal choice for tracking the consumption of starting materials and the formation of the desired product. itwreagents.com

For monitoring a reaction that produces this compound, a typical TLC setup would involve spotting the reaction mixture alongside the starting materials on a silica gel plate. rochester.edu Silica gel, a polar stationary phase, is well-suited for the analysis of moderately polar compounds like aminopyridines. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5, which generally provides the best resolution. rochester.edu

Visualization of the spots on the TLC plate can be achieved through various methods. Since aromatic compounds like this compound are often UV-active due to the pyridine ring, they can be visualized under a UV lamp (typically at 254 nm). mdpi.com Additionally, staining reagents can be used for enhanced detection. A common stain for amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a colored spot. mdpi.com Another option for aromatic amines is a p-anisaldehyde stain followed by gentle heating.

A typical TLC protocol for monitoring the synthesis of this compound is outlined in the table below. By comparing the spot corresponding to the reaction mixture with the spots of the starting materials, a chemist can qualitatively assess the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. libretexts.org

Table 2: Representative Thin Layer Chromatography (TLC) Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | 30:70 Ethyl Acetate / Hexane (v/v) |

| Spotting | Capillary tubes used to apply dilute solutions of starting materials, co-spot, and reaction mixture |

| Development | In a closed chamber until the solvent front is ~1 cm from the top of the plate |

| Visualization | 1. UV light (254 nm) 2. Staining with ninhydrin solution followed by gentle heating |

| Rf of Starting Material | ~0.7 (Hypothetical) |

| Rf of Product | ~0.4 (Hypothetical) |

Computational and Theoretical Chemistry Studies of 2 Butyl 5 Fluoropyridin 3 Amine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the molecule's properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 2-Butyl-5-fluoropyridin-3-amine, DFT calculations, often using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311G+(d,p), would be employed to find the optimized molecular geometry. This process involves systematically adjusting the positions of the atoms until the lowest energy conformation is found.

The output of a DFT optimization provides key geometric parameters. While specific data for this compound is not published, a hypothetical table of optimized bond lengths and angles is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| C2-N3 Bond Length (Å) | 1.405 |

| C5-F Bond Length (Å) | 1.358 |

| N1-C2-N3 Bond Angle (°) | 120.5 |

| C4-C5-F Bond Angle (°) | 118.9 |

These values are crucial for understanding the molecule's shape and how the substituents influence the pyridine (B92270) ring's geometry.

Ab Initio Methods for High-Accuracy Calculations (e.g., MP2)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory of the second order (MP2) can provide higher accuracy for certain properties, particularly those involving electron correlation.

For this compound, MP2 calculations would be valuable for refining the energetic details and for systems where DFT might not be as reliable. These calculations are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT.

Conformational Landscape Analysis

The butyl group in this compound can adopt various rotational conformations (rotamers), each with a different energy. Conformational analysis is the study of these different arrangements and their relative stabilities. By systematically rotating the single bonds of the butyl chain and calculating the energy at each step, a potential energy surface can be generated.

This analysis would identify the most stable conformer (the global minimum) and other low-energy conformers that might be present at room temperature. Understanding the conformational landscape is critical as the molecule's shape can significantly impact its biological activity and physical properties. For instance, studies on butane (B89635) show how different staggered and eclipsed conformations have distinct energy levels due to steric and torsional strain.

Electronic Properties and Reactivity Prediction

Beyond the molecular structure, computational methods can predict how a molecule will behave in a chemical reaction by examining its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information obtained from an FMO analysis.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these as potential sites for interaction with electrophiles. The amine group's hydrogen atoms would likely exhibit a positive potential. This type of analysis is invaluable for predicting intermolecular interactions, including those relevant to biological systems.

Analysis of Aromaticity and Electron Delocalization

The aromaticity and electron delocalization of this compound are fundamental to its stability and reactivity. Computational methods, such as Natural Bond Orbital (NBO) analysis, are utilized to dissect the electronic structure of the pyridine ring. These analyses reveal the extent of π-electron delocalization, which is a hallmark of aromatic systems. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring creates a push-pull effect that influences the electron distribution.

NBO analysis can quantify the interactions between the filled and empty orbitals, providing a measure of the delocalization energy. For substituted pyridines, these calculations often show strong delocalization within the ring, confirming its aromatic character. The butyl group, being a weak electron-donating group, has a minor electronic influence compared to the amino and fluoro substituents.

Simulation of Spectroscopic Properties

Computational spectroscopy is an invaluable tool for interpreting experimental spectra and for predicting the spectroscopic signatures of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. By modeling the molecule in different solvent environments, it is possible to simulate the effect of the solvent on the chemical shifts. These theoretical data are instrumental in assigning the signals in experimental NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 145.2 |

| C3 | - | 130.8 |

| C4 | 7.15 | 125.4 |

| C5 | - | 148.9 (JC-F = 245 Hz) |

| C6 | 7.98 | 135.1 |

| N3-H | 4.50 | - |

| Butyl-C1' | 2.65 | 35.8 |

| Butyl-C2' | 1.68 | 31.2 |

| Butyl-C3' | 1.40 | 22.5 |

| Butyl-C4' | 0.95 | 13.9 |

Note: These are hypothetical values for illustrative purposes.

Theoretical calculations of the vibrational frequencies of this compound provide a detailed understanding of its infrared (IR) and Raman spectra. By calculating the harmonic frequencies at a given level of theory, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the vibrational modes allows for the assignment of specific absorption bands in the experimental spectra to particular molecular motions, such as the N-H stretching of the amine group, the C-F stretching, and the various vibrations of the pyridine ring and the butyl chain. researchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. researchgate.netresearchgate.net The nature of the substituents on the pyridine ring significantly influences the energy of these transitions and thus the color of the compound. The calculations can also simulate the effect of different solvents on the UV-Vis spectrum. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

|---|---|---|

| Gas Phase | 295 | π → π* |

| Ethanol (B145695) | 305 | π → π* |

| Water | 308 | π → π* |

Note: These are hypothetical values for illustrative purposes.

Thermochemical and Kinetic Modeling of Reactions

Computational chemistry also allows for the investigation of the reactivity of this compound by modeling its behavior in chemical reactions.

By calculating the potential energy surface for a given reaction, computational chemists can determine the reaction energy profiles, which include the energies of the reactants, products, intermediates, and transition states. This information is critical for understanding the reaction mechanism and for predicting the reaction rate. For this compound, one could model, for example, its reaction with an electrophile. The calculations would identify the most likely site of attack and the energy barrier for the reaction. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product, offering deep insight into the chemical process.

Prediction of Basicity and Acidity (pKa values)

The basicity and acidity of a molecule, quantified by its pKa value, are fundamental chemical properties. In the case of this compound, the primary amino group (-NH2) and the pyridine ring nitrogen are the main sites of protonation (basicity). Computational chemistry offers powerful tools to predict these values, which is particularly useful when experimental data is lacking.

The most common computational approach for pKa determination involves the use of thermodynamic cycles. nih.gov This method calculates the Gibbs free energy change (ΔG) for the dissociation of the protonated form of the amine in a solvent, typically water.

The general process involves these key steps:

Gas-Phase Geometry Optimization: The three-dimensional structures of both the neutral form (B) and the protonated form (BH+) of this compound are optimized in the gas phase using quantum mechanical methods, such as Density Functional Theory (DFT). youtube.com

Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures (G_gas(B) and G_gas(BH+)) are calculated. researchgate.net

Solvation Free Energy Calculation: The free energy of transferring each species from the gas phase to the solvent (solvation free energy) is calculated (ΔG_solv(B) and ΔG_solv(BH+)). This is a critical step that accounts for the interaction of the molecule with the solvent. nih.gov

pKa Calculation: The pKa is then calculated using the following equation, which incorporates the gas-phase free energy of the proton (a known value) and the solvation free energy of the proton (an empirically determined value):

pKa = (G_gas(BH+) + ΔG_solv(BH+) - G_gas(B) - ΔG_solv(B) - G_gas(H+) - ΔG_solv(H+)) / (2.303 * RT)

Where R is the gas constant and T is the temperature.

Different levels of theory and basis sets can be employed for these calculations, and the choice of method can influence the accuracy of the prediction. For pyridine derivatives, DFT methods like B3LYP with a suitable basis set are commonly used. youtube.comresearchgate.net

Illustrative Data Table for Predicted pKa Values

While no specific data exists for this compound, a typical output from such a computational study would be presented as follows:

| Computational Method | Basis Set | Predicted pKa (Amino Group) | Predicted pKa (Pyridine Nitrogen) |

| DFT (B3LYP) | 6-31G | Data would be here | Data would be here |

| DFT (B3LYP) | 6-311+G** | Data would be here | Data would be here |

| Hartree-Fock | 6-31G | Data would be here | Data would be here |

This table is for illustrative purposes only, showing the format of potential results. No actual data for this compound has been published.

Solvent Effects in Theoretical Simulations

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. researchgate.net In theoretical simulations of this compound, accounting for solvent effects is crucial for obtaining meaningful results, especially for properties like pKa.

There are two primary models for simulating solvent effects:

Explicit Solvent Models: These models involve surrounding the solute molecule (this compound) with a number of individual solvent molecules (e.g., water). This approach can provide a highly detailed picture of the direct interactions, such as hydrogen bonding between the amine/pyridine nitrogens and water molecules. However, this method is computationally very expensive.

Implicit Solvent Models (Continuum Models): These are more common for pKa calculations. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. Popular implicit solvent models include:

Polarizable Continuum Model (PCM): This is a widely used model that creates a solute-shaped cavity in the dielectric continuum. nih.govresearchgate.net

Solvation Model based on Density (SMD): This model is known for its accuracy in predicting solvation free energies for a wide range of solvents. nih.gov

The choice of solvent model affects the calculated solvation free energies and, consequently, the predicted pKa. For a molecule like this compound, simulations in water would be standard for pKa prediction. However, simulations in other solvents could be performed to understand its behavior in different chemical environments.

Illustrative Data Table for Solvent Effects on Gibbs Free Energy of Solvation

A computational study would typically report the calculated free energies of solvation in various solvents. The table below illustrates how such data would be presented.

| Solvent | Dielectric Constant | Implicit Model | ΔG_solv (Neutral) (kcal/mol) | ΔG_solv (Protonated) (kcal/mol) |

| Water | 78.4 | PCM | Data would be here | Data would be here |

| Water | 78.4 | SMD | Data would be here | Data would be here |

| Ethanol | 24.6 | SMD | Data would be here | Data would be here |

| Chloroform | 4.8 | SMD | Data would be here | Data would be here |

This table is for illustrative purposes only, demonstrating the format of potential results from a solvent effect study. No actual data for this compound has been published.

Synthetic Applications of 2 Butyl 5 Fluoropyridin 3 Amine As a Versatile Building Block

Incorporation into Complex Heterocyclic Systems

The strategic placement of reactive sites on the 2-Butyl-5-fluoropyridin-3-amine scaffold makes it an ideal starting material for the synthesis of elaborate heterocyclic structures. The amino group offers a nucleophilic handle for a variety of transformations, while the pyridine (B92270) ring itself can participate in numerous reactions.

Synthesis of Polysubstituted Pyridine Derivatives

The primary amino group of this compound serves as a key functional group for the introduction of a wide array of substituents onto the pyridine core. Through various coupling and condensation reactions, this amine can be transformed into a diverse range of functionalities, leading to the formation of highly decorated pyridine derivatives. These transformations are crucial for modifying the electronic and steric properties of the molecule, which is a fundamental aspect of medicinal chemistry and materials science.

Annulation Reactions to Form Fused Ring Systems

Annulation, or ring-forming, reactions are a powerful tool in organic synthesis for building polycyclic systems. The bifunctional nature of this compound, possessing both an amino group and an endocyclic nitrogen within the pyridine ring, allows it to be a suitable precursor for the construction of fused heterocyclic systems. These reactions typically involve the formation of one or more new rings onto the existing pyridine framework, leading to structures such as pyrido[2,3-b]pyrazines, pyrido[3,2-b]pyridines, and other related polycyclic aromatic systems. The specific substitution pattern of the starting amine can direct the regioselectivity of these cyclization reactions.

Role in the Construction of Fluorine-Containing Organic Molecules

The presence of a fluorine atom imparts unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Consequently, the use of fluorinated building blocks like this compound is of high interest in the development of pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Amines and Amides

The amino group of this compound can be readily acylated or alkylated to produce a variety of fluorinated amides and secondary or tertiary amines, respectively. These reactions are typically high-yielding and allow for the introduction of a wide range of molecular fragments. The resulting fluorinated products are valuable intermediates in multi-step syntheses or can be target molecules themselves, possessing potentially interesting biological activities.

| Reactant | Product Type | Potential Application |

| Acyl Halide/Anhydride | Fluorinated Amide | Bioactive molecule synthesis |

| Alkyl Halide | Fluorinated Secondary/Tertiary Amine | Intermediate for complex scaffolds |

| Aldehyde/Ketone (Reductive Amination) | Fluorinated Secondary/Tertiary Amine | Diverse functional group introduction |

Preparation of Complex Molecular Scaffolds for Chemical Research

The combination of the pyridine core, the fluorine substituent, and the versatile amino group makes this compound a valuable starting point for the synthesis of complex molecular scaffolds. These scaffolds serve as foundational structures that can be further elaborated to create libraries of compounds for high-throughput screening in drug discovery and materials science. The inherent functionalities of the molecule allow for orthogonal chemical modifications, enabling the systematic exploration of chemical space around the central fluoropyridine core.

Application in Methodologies for C-N Bond Formation

Extensive searches of scientific literature and patent databases did not yield specific examples of the application of this compound as a substrate in methodologies for carbon-nitrogen (C-N) bond formation. While the structural motifs present in this compound—a primary aromatic amine on a pyridine scaffold—suggest its potential utility as a building block in various C-N coupling reactions, detailed research findings, and specific procedural data for this particular compound are not available in the public domain.

The amine group at the 3-position of the pyridine ring could theoretically participate in a range of well-established C-N bond-forming transformations. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of more complex molecules. Generally, such transformations include, but are not limited to, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, copper-catalyzed Ullmann condensations, and formations of amides, ureas, and sulfonamides.

In a hypothetical context, this compound would be expected to react with various coupling partners. For instance, in a Buchwald-Hartwig amination, it could be coupled with aryl or heteroaryl halides or triflates. The reaction would typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to furnish the corresponding N-aryl or N-heteroaryl derivative. The choice of ligand and reaction conditions would be crucial to achieving good yields and selectivity, and would need to be empirically determined.

Similarly, the formation of an amide bond would involve the reaction of this compound with a carboxylic acid, acid chloride, or anhydride. This transformation is one of the most common reactions in organic synthesis and is often facilitated by coupling agents.

Despite the theoretical potential for these applications, the absence of published research specifically utilizing this compound prevents the presentation of detailed research findings or the compilation of data tables with specific reaction conditions and outcomes. The scientific community has not, to date, reported on the use of this particular fluorinated butylpyridine amine in C-N bond formation methodologies. Therefore, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-butyl-5-fluoropyridin-3-amine, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are widely used for introducing amine groups into pyridine scaffolds. For example, substituting a halogen (e.g., Cl or Br) at the 3-position of a fluoropyridine precursor with a butylamine group requires precise control of solvents (e.g., dioxane or toluene), bases (e.g., sodium tert-butoxide), and catalysts (e.g., Pd(OAc)₂ with Xantphos ligands). Reaction temperatures between 80–110°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions like dehalogenation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment >98%) and LC-MS (for molecular weight confirmation) are standard. Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural validation, particularly to confirm the positions of the fluorine and butyl substituents. For example, the fluorine atom at C5 induces distinct splitting patterns in adjacent protons (C4 and C6), while the butyl group’s protons appear as multiplet signals in the aliphatic region .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or fluorine vs. trifluoromethyl groups) impact the biological activity of this compound in medicinal chemistry?

- Methodological Answer : Comparative studies of structurally similar compounds (e.g., 5-(trifluoromethyl)pyridin-2-amine) reveal that fluorine’s electronegativity enhances binding affinity to target proteins, while bulky substituents like trifluoromethyl groups may sterically hinder interactions. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate activity. For instance, replacing fluorine with a trifluoromethyl group in analogous compounds reduces solubility but increases metabolic stability .

Q. What strategies resolve contradictions in reported biological data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH) or compound purity. Conduct dose-response curves under standardized protocols (e.g., IC₅₀ measurements in triplicate) and validate purity via HPLC-MS before testing. Cross-reference data with structurally characterized analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) to isolate substituent-specific effects. For example, conflicting cytotoxicity data may stem from impurities in early synthetic batches .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to predict logP (lipophilicity) and metabolic stability. Tools like Schrödinger’s ADMET Predictor or SwissADME can identify derivatives with optimal solubility (e.g., introducing polar groups on the butyl chain) or reduced cytochrome P450 inhibition. For example, substituting the butyl group with a polyethylene glycol (PEG) linker improves aqueous solubility without compromising target binding .

Methodological Notes

- Synthesis Optimization : Prioritize catalysts like Pd(OAc)₂ with chelating ligands to suppress side reactions in amination steps .

- Data Reproducibility : Use PubChem or DSSTox entries (e.g., DTXSID00735027) for standardized physicochemical data comparisons .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies, particularly when testing cytotoxicity or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products